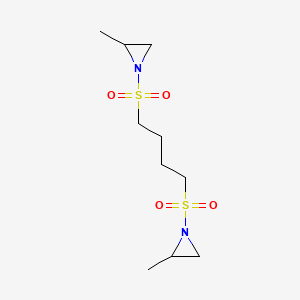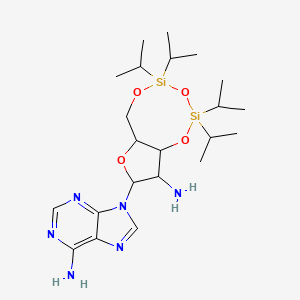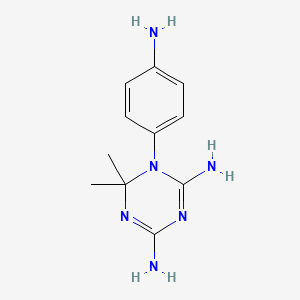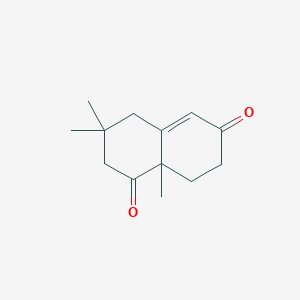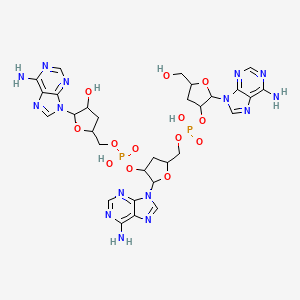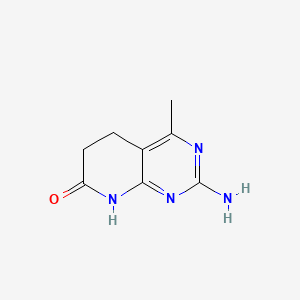
2-Amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one (LE1X0BX5NX) is a heterocyclic organic compound It is characterized by a pyrido-pyrimidine core structure, which is a fused ring system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and ethyl acetoacetate.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo condensation to form the pyrido-pyrimidine core. This reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反应分析
Types of Reactions
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
科学研究应用
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
作用机制
The mechanism of action of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can alter various biological pathways, leading to its observed pharmacological effects. This includes the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
相似化合物的比较
Similar Compounds
2-amino-4-methylpyrimidine: Shares a similar core structure but lacks the fused pyrido ring.
4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one: Similar structure but without the amino group.
Uniqueness
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
属性
CAS 编号 |
829-13-0 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC 名称 |
2-amino-4-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5-2-3-6(13)11-7(5)12-8(9)10-4/h2-3H2,1H3,(H3,9,10,11,12,13) |
InChI 键 |
BKSIDUKMFWCHDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC(=O)NC2=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


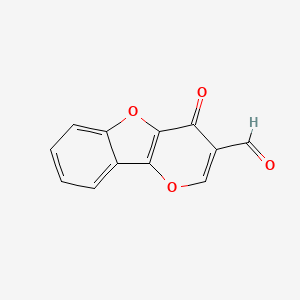
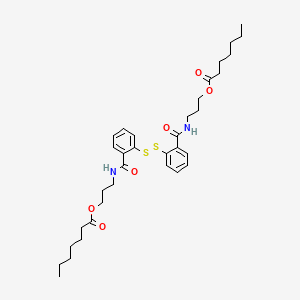
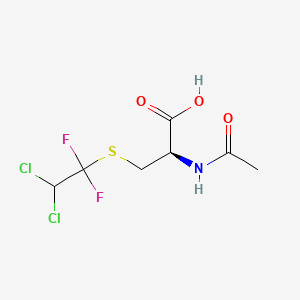
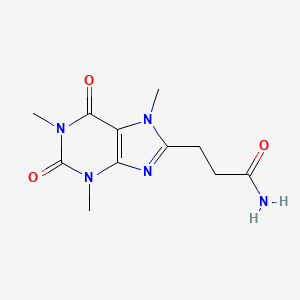
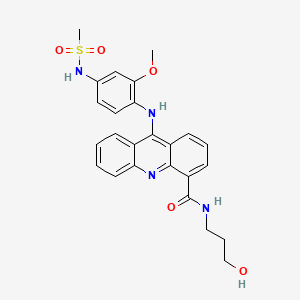


![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
